molecular formula C24H24N4O3S B2694616 2-(((3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol CAS No. 1286650-70-1

2-(((3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2694616
CAS No.: 1286650-70-1
M. Wt: 448.54
InChI Key: AYUWQPHOWYOPMP-UHFFFAOYSA-N
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Description

2-(((3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The compound features in the broader family of 1,3,4-oxadiazoles and pyrimidine derivatives, known for their diverse applications in the synthesis of novel materials and biological activities. Specifically, derivatives similar to this compound have been synthesized through various chemical reactions, offering insights into their structural characteristics and potential utility in materials science and medicinal chemistry. For instance, the synthesis of ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles and derivatives showcases the compound's relevance in generating materials with specific optical properties, which could be significant for developing novel photoluminescent materials or electronic devices (Hughes et al., 2004).

Antimicrobial and Antifungal Effects

Compounds with a similar structural framework exhibit antimicrobial and antifungal activities, suggesting potential applications in developing new therapeutic agents. For example, derivatives containing pyrimidine structures have demonstrated significant antifungal effects against various fungi species, indicating the chemical's promise in creating effective antifungal treatments (Jafar et al., 2017).

Antitumor and Cytotoxic Agents

Research into pyrimidine-bearing 1,3,4-oxadiazole derivatives has uncovered their potential as cytotoxic agents, providing a foundation for developing novel anticancer drugs. These compounds have shown considerable cytotoxic activity against specific cancer cell lines, indicating the compound's relevance in cancer research and the potential for therapeutic applications (Kaya et al., 2016).

Antioxidant Activity

The synthesis of novel thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole has highlighted these compounds' significant antioxidant properties. Such findings suggest the compound's utility in developing antioxidant agents that could mitigate oxidative stress, a factor in numerous diseases and aging processes (Kotaiah et al., 2012).

Anti-Inflammatory and Analgesic Properties

Further extending its potential applications, related pyrimidine and 1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory and analgesic effects. Such studies underscore the compound's relevance in designing new medications to alleviate pain and reduce inflammation, crucial aspects of many medical treatments (Faheem, 2018).

Properties

IUPAC Name

2-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-24(2,3)17-10-8-15(9-11-17)22-27-21(31-28-22)14-32-23-25-19(13-20(29)26-23)16-6-5-7-18(12-16)30-4/h5-13H,14H2,1-4H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUWQPHOWYOPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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